4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline
4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline
Brand Name:
Vulcanchem
CAS No.:
139233-51-5
VCID:
VC21148378
InChI:
InChI=1S/C16H17NO3/c1-9-12-7-17-8-13(11(12)3-5-14(9)18)10-2-4-15(19)16(20)6-10/h2-6,13,17-20H,7-8H2,1H3
SMILES:
CC1=C(C=CC2=C1CNCC2C3=CC(=C(C=C3)O)O)O
Molecular Formula:
C16H17NO3
Molecular Weight:
271.31 g/mol
4-(3,4-Dihydroxyphenyl)-7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 139233-51-5
Cat. No.: VC21148378
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139233-51-5 |
|---|---|
| Molecular Formula | C16H17NO3 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 4-(7-hydroxy-8-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1,2-diol |
| Standard InChI | InChI=1S/C16H17NO3/c1-9-12-7-17-8-13(11(12)3-5-14(9)18)10-2-4-15(19)16(20)6-10/h2-6,13,17-20H,7-8H2,1H3 |
| Standard InChI Key | ILRLAKGRRDIUQI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1CNCC2C3=CC(=C(C=C3)O)O)O |
| Canonical SMILES | CC1=C(C=CC2=C1CNCC2C3=CC(=C(C=C3)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator